3-PHENOXY-N'-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}PROPANEHYDRAZIDE
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Overview
Description
3-PHENOXY-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}PROPANEHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of phenoxy and trimethylpentanyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENOXY-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Phenoxyacetyl Intermediate: This step involves the reaction of phenol with acetic anhydride in the presence of a catalyst to form phenoxyacetic acid.
Introduction of Trimethylpentanyl Group: The phenoxyacetic acid is then reacted with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base to introduce the trimethylpentanyl group.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine hydrate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-PHENOXY-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-PHENOXY-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}PROPANEHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-PHENOXY-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}PROPANEHYDRAZIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propanamido)benzoate: Known for its dual inhibition of MDH1 and MDH2, targeting cancer metabolism.
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetic acid: Used in various chemical applications.
Uniqueness
3-PHENOXY-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}PROPANEHYDRAZIDE is unique due to its specific combination of phenoxy and trimethylpentanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-phenoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-24(2,3)18-25(4,5)19-11-13-21(14-12-19)31-17-23(29)27-26-22(28)15-16-30-20-9-7-6-8-10-20/h6-14H,15-18H2,1-5H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULUKEVOFRSOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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